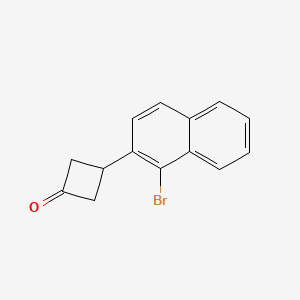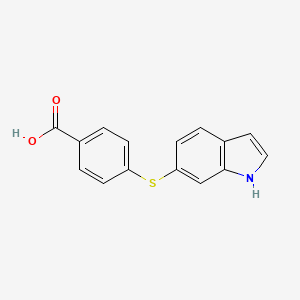
4-((1H-Indol-6-yl)thio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Indol-6-yl)thio)benzoic acid is a compound that combines the structural features of indole and benzoic acid. Indole is a heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzoic acid is a simple aromatic carboxylic acid. The combination of these two structures results in a compound with unique chemical and biological properties.
準備方法
The synthesis of 4-((1H-Indol-6-yl)thio)benzoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and facilitate the nucleophilic substitution reaction.
Benzoic Acid Attachment: The final step involves the introduction of the benzoic acid moiety. This can be achieved through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid derivative of benzoic acid with the thioether-indole intermediate in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
化学反応の分析
4-((1H-Indol-6-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride
Catalysts: Palladium, acids, bases
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
科学的研究の応用
4-((1H-Indol-6-yl)thio)benzoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in the study of biological processes and the development of bioactive compounds.
Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-((1H-Indol-6-yl)thio)benzoic acid depends on its specific application. In biological systems, the indole moiety can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The thioether linkage can also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 4-((1H-Indol-6-yl)thio)benzoic acid include:
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
Indole-3-butyric acid: Another plant hormone used to promote root formation in cuttings.
4-(1H-Indol-3-yl)butanoic acid: A synthetic compound with similar structural features and potential biological activity.
Compared to these compounds, this compound is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties.
特性
CAS番号 |
919792-60-2 |
|---|---|
分子式 |
C15H11NO2S |
分子量 |
269.3 g/mol |
IUPAC名 |
4-(1H-indol-6-ylsulfanyl)benzoic acid |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)11-2-4-12(5-3-11)19-13-6-1-10-7-8-16-14(10)9-13/h1-9,16H,(H,17,18) |
InChIキー |
GBEBEXJESKXOHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN2)SC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


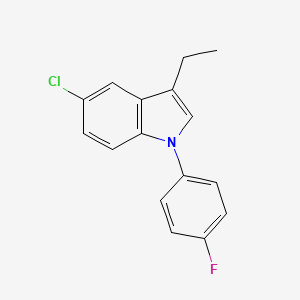

![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)
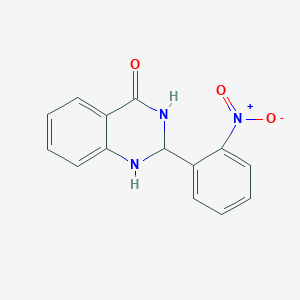
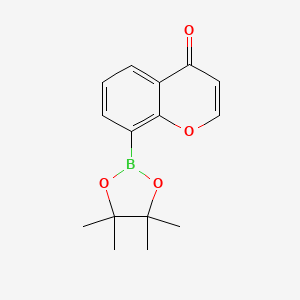
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)

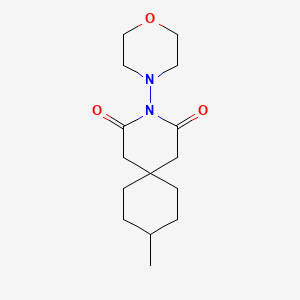
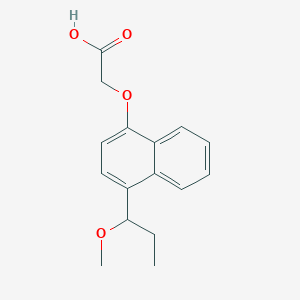
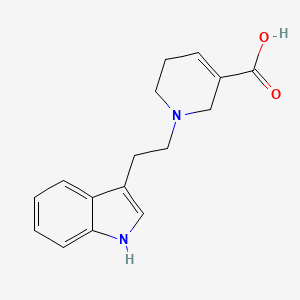
![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)
